molecular formula C11H17FN4O B1483364 1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide CAS No. 2098135-50-1

1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B1483364
CAS No.: 2098135-50-1
M. Wt: 240.28 g/mol
InChI Key: ARAWZSZWKDTFBB-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide is a high-purity chemical reagent designed for pharmaceutical research and development. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its presence in numerous therapeutic agents and its ability to interact with diverse biological targets . The integration of a fluorinated side chain is a critical strategic feature, as fluorine-18 labeled pyrazole derivatives are increasingly exploited in the development of novel radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique for diagnosis and monitoring disease progression . The piperidin-3-yl moiety further enhances the molecule's value, as piperidine derivatives are fundamental building blocks in the synthesis of heterocyclic amino acids and biologically active compounds, including GABA uptake inhibitors and other central nervous system agents . The primary research applications of this compound are in the fields of medicinal chemistry and radiopharmaceutical development. It serves as a key intermediate for constructing novel molecular entities for target-based screening and as a precursor for the development of next-generation PET imaging agents. Its structure suggests potential for probing various biological systems. Researchers will find this compound particularly useful for synthesizing and evaluating new chemical entities for oncology, neurology, and inflammatory disease research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-piperidin-3-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN4O/c12-3-5-16-10(11(13)17)6-9(15-16)8-2-1-4-14-7-8/h6,8,14H,1-5,7H2,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAWZSZWKDTFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN(C(=C2)C(=O)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a fluoroethyl group and a piperidine moiety, which contributes to its unique pharmacological properties. The presence of the fluoroethyl group may enhance lipophilicity and influence the compound's interaction with biological targets.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific receptors or enzymes, modulating their activity. This interaction may lead to various biological responses, including anti-inflammatory and anticancer effects.

1. Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The compound's structure allows it to potentially bind to DNA or interfere with signaling pathways involved in cell proliferation .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrazole compounds exhibit substantial anti-inflammatory activity comparable to standard drugs like diclofenac . The presence of the piperidine group is thought to enhance this activity.

3. Antimicrobial Properties

Pyrazole derivatives have also been explored for their antimicrobial effects against various bacterial strains. Compounds containing piperidine moieties have shown promising results against pathogens such as E. coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

StudyFindings
Sharath et al. (2014)Synthesized a series of pyrazole derivatives with anti-inflammatory activity; some compounds showed ≥84% inhibition compared to diclofenac .
Bandgar et al. (2015)Developed 1-thiocarbamoyl 3-substituted phenyl-pyrazoles as monoamine oxidase B inhibitors; demonstrated anti-inflammatory effects in animal models .
Burguete et al. (2016)Reported on novel 1,5-diaryl pyrazoles with significant antibacterial activity against multiple strains; highlighted the importance of structural components .

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name R1 (Position 1) R3 (Position 3) Carboxamide Group Molecular Weight (g/mol) Biological Activity Application Reference
1-(2-Fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide 2-Fluoroethyl Piperidin-3-yl -CONH2 239.18 (calculated) Unknown Potential pharma
1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide 2-Fluoroethyl Thiophen-3-yl -CONH2 239.27 Not specified Laboratory use
N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide Ethyl Trifluoromethyl -CONH(CH2)2NH2 ~263 (calculated) Research compound Biochemical studies
Razaxaban (Factor Xa inhibitor) Complex benzisoxazole Trifluoromethyl Aryl-substituted 610.58 Anticoagulant Thrombosis therapy
Tetraniliprole (pesticide) Chloropyridinyl Tetrazolylmethyl Cyano-substituted aryl 508.79 Chloride channel activation Agricultural pest control

Key Structural Differences and Implications

Substituent Effects: Fluoroethyl vs. Ethyl/Chloropyridinyl: The 2-fluoroethyl group in the target compound enhances metabolic resistance compared to non-fluorinated analogs (e.g., ethyl in ’s compound). Chloropyridinyl groups (e.g., tetraniliprole) confer specificity for insecticidal targets . Piperidin-3-yl vs. Thiophen-3-yl/Trifluoromethyl: The piperidine ring may facilitate interactions with central nervous system (CNS) targets due to its basicity, while thiophene or trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects .

Carboxamide Modifications :

  • Simple carboxamides (e.g., target compound) are less complex than razaxaban’s extended aryl substituents, which improve Factor Xa binding affinity .

Pharmacological and Biochemical Profiles

  • Razaxaban : Demonstrates nM-level inhibition of Factor Xa (IC50 = 1.4 nM) and oral bioavailability (~50%) due to optimized substituents .
  • Tetraniliprole : Acts as a selective insecticide by activating chloride channels in pests, with EC50 values in the low µM range .

Preparation Methods

Pyrazole Core Construction

The pyrazole ring is commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or related precursors.

  • Cyclocondensation of 1,3-diketones with hydrazines : This classical method produces polysubstituted pyrazoles efficiently. For example, phenylhydrazine condenses with ethyl acetoacetate under mild conditions to yield substituted pyrazoles with high yields (up to 95%) and short reaction times. This approach is adaptable for introducing substituents at the 3- and 5-positions of the pyrazole ring.

  • Acetylenic ketones as substrates : Hydrazine derivatives react with acetylenic ketones to afford pyrazoles, though regioisomer mixtures may form depending on the hydrazine used. Selective formation of regioisomers can be influenced by hydrogen bonding or catalyst choice.

  • 1,3-Dipolar cycloaddition of diazocarbonyl compounds : This method allows direct formation of pyrazole-5-carboxylates in good yields (up to 89%) using ethyl α-diazoacetate and alkynes catalyzed by zinc triflate, offering a straightforward synthetic route.

Incorporation of the 2-Fluoroethyl Group

The 2-fluoroethyl substituent on the pyrazole nitrogen is introduced through nucleophilic substitution or alkylation:

  • N-alkylation with 2-fluoroethyl halides : The pyrazole nitrogen can be alkylated using 2-fluoroethyl bromide or chloride under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethyl sulfoxide (DMSO). This method is supported by analogous syntheses involving fluorinated alkyl groups attached to heterocycles.

  • Fluoroalkoxy substitution on aromatic precursors : Fluorinated alcohols (e.g., 2-fluoroethanol) can be reacted with nitro- or halogen-substituted aromatic compounds in the presence of sodium hydride to form fluoroalkoxy intermediates, which can be further transformed into the desired pyrazole derivatives.

Multi-Step Synthetic Routes and Optimization

The synthesis of 1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide typically involves:

  • Stepwise construction of the pyrazole ring with appropriate substituents.
  • Functional group transformations to introduce the carboxamide and piperidine moieties.
  • Selective N-alkylation to incorporate the 2-fluoroethyl group.

Optimization of reaction conditions, such as temperature, solvent, catalyst, and base, is critical to maximize yield and regioselectivity. For example, nucleophilic substitution reactions proceed efficiently at room temperature with potassium carbonate as base.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield Range Notes
1 Pyrazole ring formation Hydrazine + 1,3-diketone, EtOH, reflux 80-95% High regioselectivity achievable
2 Amide bond formation Pyrazole-5-carboxylic acid chloride + 3-aminopiperidine, DCM, 0 °C to RT ~36% Moderate yield; requires purification
3 N-alkylation with 2-fluoroethyl halide 2-fluoroethyl bromide + base (NaH/K2CO3), DMSO, RT 60-90% Efficient alkylation on pyrazole N
4 Deprotection (if needed) Pd-catalyzed hydrogenation, MeOH >90% For removing Cbz protecting groups

Research Findings and Considerations

  • The use of activated acid derivatives (acid chlorides) facilitates amide bond formation with piperidinyl amines but may require careful control to avoid side reactions.

  • Fluorinated alkylation reagents are sensitive and require anhydrous conditions and appropriate bases to avoid elimination or side reactions.

  • Catalytic systems such as zinc triflate and copper triflate have been reported to improve yields and selectivity in pyrazole formation and functionalization.

  • Regioselectivity in pyrazole synthesis can be influenced by the choice of hydrazine and diketone substrates, as well as reaction conditions.

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with β-keto esters or amides, followed by fluorination and piperidine substitution. Key steps include:

  • Fluoroethylation : Use 2-fluoroethyl bromide or tosylate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluoroethyl group.
  • Piperidine coupling : Employ Buchwald–Hartwig amination or nucleophilic substitution with 3-bromopiperidine derivatives .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Pd(OAc)₂ for amination) to improve yields. Monitor intermediates via HPLC to minimize side products .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : ¹⁹F NMR confirms fluoroethyl group integrity (δ ~ -220 ppm for CF₂), while ¹H NMR identifies piperidine proton environments (e.g., δ 2.5–3.5 ppm for N–CH₂) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 296.142) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% by UV at 254 nm) .

Q. What are the primary computational tools for predicting its physicochemical properties?

  • Lipophilicity : Calculate logP using Molinspiration or ChemAxon, accounting for the fluoroethyl group’s hydrophobicity (~logP +0.5 per fluorine) .
  • pKa Prediction : Tools like MarvinSuite estimate basicity of the piperidine nitrogen (predicted pKa ~8.5–9.0) .
  • Solubility : Use QSPR models in ACD/Labs or SwissADME, considering carboxamide hydrogen-bonding capacity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

  • Assay standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.5), ATP concentration (for kinase assays), and cell line passage number .
  • Orthogonal validation : Confirm enzyme inhibition (e.g., factor Xa) via SPR (binding kinetics) and fluorogenic substrate hydrolysis .
  • Metabolite interference : Use LC-MS/MS to rule out degradation products in cell-based assays .

Q. What strategies are effective for improving metabolic stability without compromising target affinity?

  • Isosteric replacement : Substitute labile groups (e.g., replace ester with amide) to reduce CYP450 metabolism .
  • Deuterium/halogenation : Introduce deuterium at benzylic positions or fluorine on the piperidine ring to block oxidation .
  • Prodrug design : Mask the carboxamide as a tert-butyl carbamate to enhance oral bioavailability .

Q. How does the compound’s binding mode compare to structural analogs in crystallographic studies?

  • X-ray co-crystallography (e.g., PDB 1X7A) shows the fluoroethyl group occupies a hydrophobic pocket, while the piperidine nitrogen forms salt bridges with Asp189 in factor Xa .
  • Comparative analysis : Trifluoromethyl analogs (e.g., razaxaban) exhibit tighter van der Waals contacts (ΔG ~-2.3 kcal/mol) but reduced solubility .

Q. What experimental designs are recommended for elucidating off-target effects?

  • Kinome-wide profiling : Use KinomeScan at 1 µM to assess selectivity across 468 kinases .
  • GPCR/ion channel panels : Screen at 10 µM via calcium flux or FLIPR assays .
  • Proteomics : SILAC-based pull-downs identify interacting proteins in HEK293 lysates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide

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